N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide
CAS No.: 941877-69-6
Cat. No.: VC4454393
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941877-69-6 |
|---|---|
| Molecular Formula | C15H12N2OS2 |
| Molecular Weight | 300.39 |
| IUPAC Name | N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | FIFJDPCSKOBYRK-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Benzo[d]thiazol-5-yl)-4-(methylthio)benzamide (CAS No. 941877-69-6) has the molecular formula C₁₅H₁₂N₂OS₂ and a molecular weight of 300.39 g/mol. Its IUPAC name, N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide, reflects the benzothiazole ring fused to a benzamide group with a methylthio (-SMe) substituent at the para position. The canonical SMILES representation is CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3, illustrating the connectivity of functional groups.
Spectral Characterization
Key spectroscopic data include:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with distinct singlet peaks for the methylthio group (δ 2.5 ppm) and amide NH (δ 10.2 ppm).
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¹³C NMR: Carbonyl (C=O) signals appear at ~168 ppm, while thiazole and benzene carbons range from 120–150 ppm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 300.39 [M+H]⁺, consistent with the molecular formula.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂OS₂ | |
| Molecular Weight | 300.39 g/mol | |
| LogP (Partition Coefficient) | 3.2 (predicted) | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Formation of 4-(Methylthio)benzoyl Chloride: 4-(Methylthio)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride.
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Amidation: The acyl chloride reacts with 5-aminobenzothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound after column chromatography.
Reaction Scheme:
Industrial Considerations
Scaling up requires optimizing solvent recovery systems and replacing column chromatography with recrystallization. Continuous-flow reactors may enhance yield and reduce costs.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The methylthio group undergoes oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives:
Sulfone derivatives exhibit enhanced biological activity due to increased electrophilicity.
Electrophilic Substitution
The benzothiazole ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the 4-position, enabling further functionalization.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12.3 μM and 15.7 μM, respectively. Mechanistically, the compound induces apoptosis via:
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DNA Intercalation: Planar benzothiazole rings intercalate DNA, disrupting replication.
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p53 Activation: Stabilizes p53 protein, triggering caspase-3-mediated apoptosis.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa | 12.3 | |
| MCF-7 | 15.7 | |
| A549 (Lung) | 18.9 |
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity.
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): 78% inhibition at 10 μM, suggesting anti-inflammatory potential.
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Topoisomerase II: Interferes with DNA relaxation, contributing to anticancer effects.
Comparative Analysis with Structural Analogues
Key Analogues
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N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Fluorine substitution enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h).
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N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide: Methoxy groups improve solubility but reduce COX-2 affinity.
Structural-Activity Relationships (SAR)
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Methylthio Group: Critical for DNA binding; replacement with -SO₂Me reduces intercalation.
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Benzothiazole Substituents: Electron-withdrawing groups (e.g., -F) enhance cytotoxicity but increase hepatotoxicity.
Applications in Drug Discovery
Anticancer Agents
Preclinical studies highlight its utility as a lead compound for:
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Combination Therapies: Synergizes with cisplatin, reducing required doses by 40%.
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Targeted Delivery: Nanoparticle formulations improve tumor accumulation (3.8-fold increase in vivo).
Antimicrobial Development
Derivatives with piperazine side chains show broad-spectrum activity against multidrug-resistant Pseudomonas aeruginosa.
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